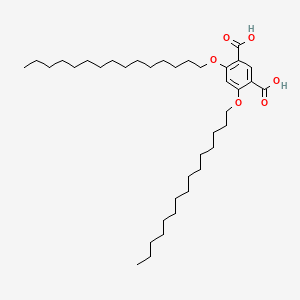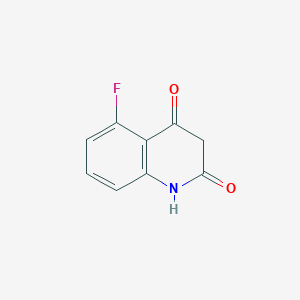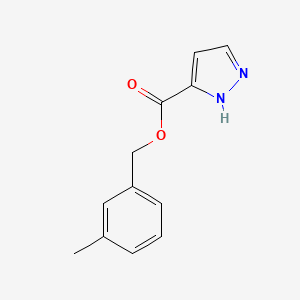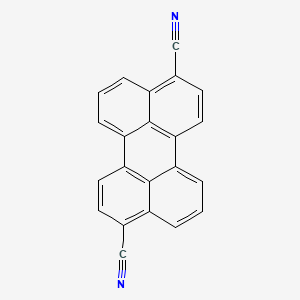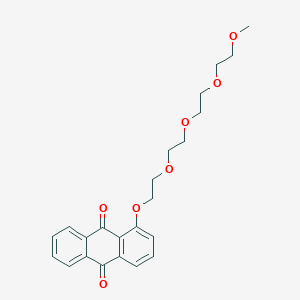
1-(2,5,8,11-Tetraoxatridecan-13-yloxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5,8,11-Tetraoxatridecan-13-yloxy)anthracene-9,10-dione is an organic compound that features an anthracene core substituted with a tetraoxatridecan-13-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5,8,11-Tetraoxatridecan-13-yloxy)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 2,5,8,11-tetraoxatridecan-13-ol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5,8,11-Tetraoxatridecan-13-yloxy)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The tetraoxatridecan-13-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may require catalysts such as palladium or nickel complexes.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Substitution: Formation of various substituted anthracene derivatives.
Scientific Research Applications
1-(2,5,8,11-Tetraoxatridecan-13-yloxy)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 1-(2,5,8,11-Tetraoxatridecan-13-yloxy)anthracene-9,10-dione involves its interaction with molecular targets through its anthracene core and tetraoxatridecan-13-yloxy group. These interactions can affect various pathways, including electron transfer processes and molecular recognition events.
Comparison with Similar Compounds
- 2,5,8,11-Tetraoxatridecan-13-amine
- 2,5,8,11-Tetraoxatridecan-13-yl laurate
- 4-(2,5,8,11-Tetraoxatridecan-13-yloxy)benzoyl chloride
Uniqueness: 1-(2,5,8,11-Tetraoxatridecan-13-yloxy)anthracene-9,10-dione is unique due to its specific substitution pattern and the presence of both an anthracene core and a tetraoxatridecan-13-yloxy group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
104549-31-7 |
|---|---|
Molecular Formula |
C23H26O7 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C23H26O7/c1-26-9-10-27-11-12-28-13-14-29-15-16-30-20-8-4-7-19-21(20)23(25)18-6-3-2-5-17(18)22(19)24/h2-8H,9-16H2,1H3 |
InChI Key |
ZKLLKVHVASAOCF-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



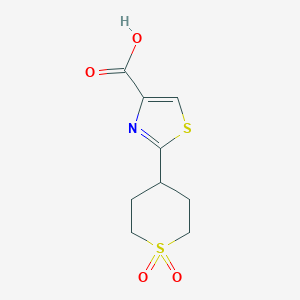
![2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B13143806.png)
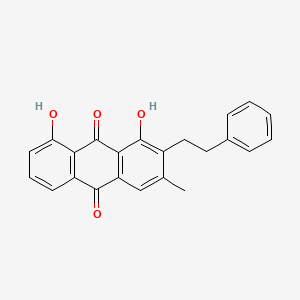
![3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B13143812.png)
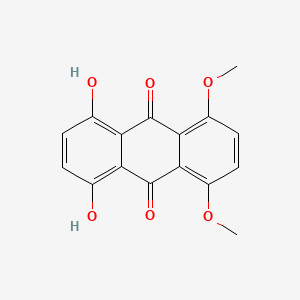


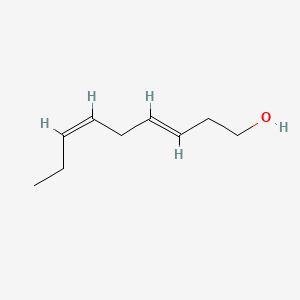
![Thieno[3,2-b]thiophen-3-ylmethanol](/img/structure/B13143858.png)
